

# 4-Bromo-1-fluoro-2-iodobenzene molecular weight

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **4-Bromo-1-fluoro-2-iodobenzene**

Cat. No.: **B056243**

[Get Quote](#)

An In-depth Technical Guide to **4-Bromo-1-fluoro-2-iodobenzene** (CAS: 116272-41-4)

Audience: Researchers, scientists, and drug development professionals.

## Executive Summary

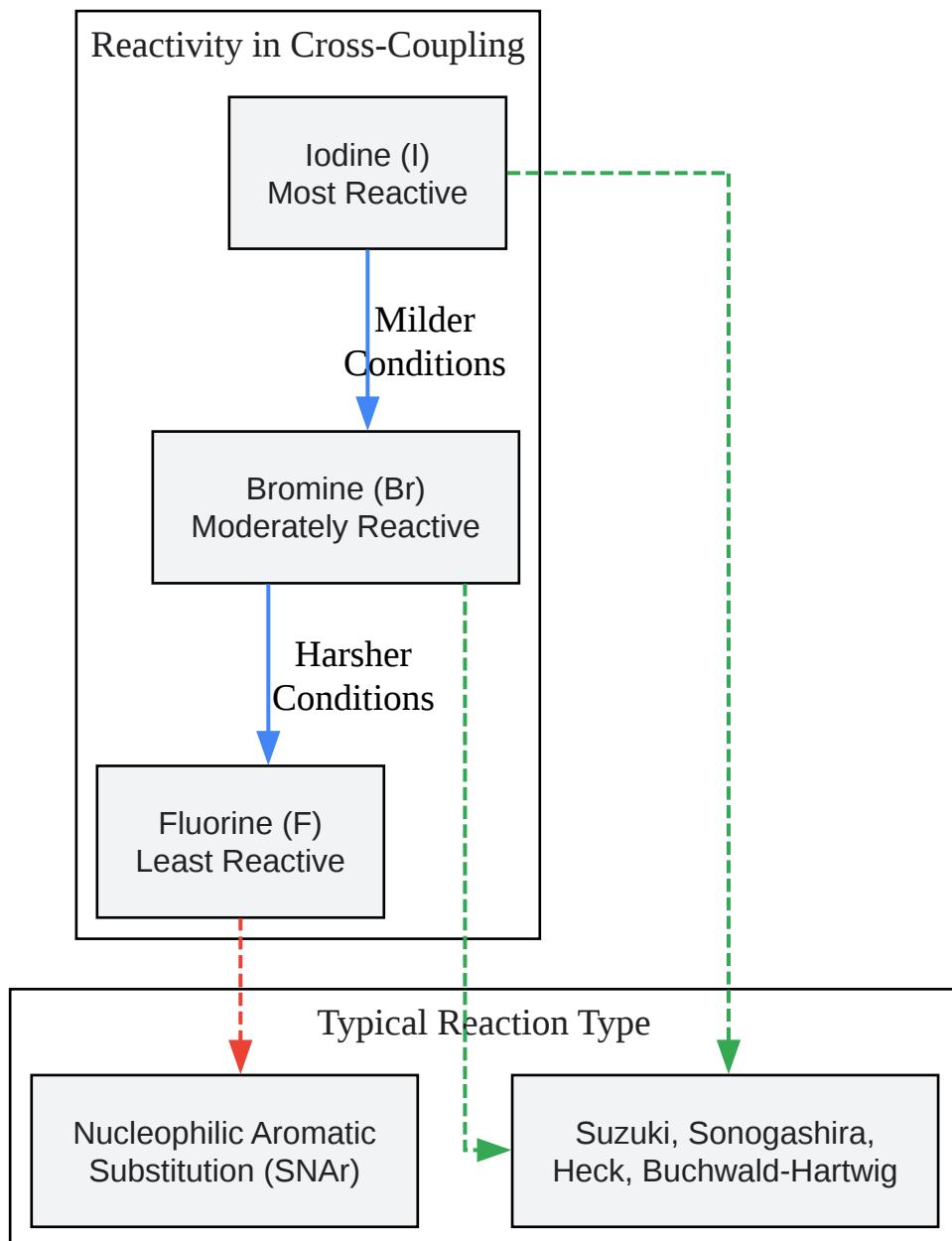
**4-Bromo-1-fluoro-2-iodobenzene** is a tri-halogenated aromatic compound that serves as a highly versatile and strategic building block in modern organic synthesis. With a molecular weight of 300.89 g/mol, its utility is defined by the distinct reactivity of its three halogen substituents (I, Br, F), enabling selective, sequential functionalization.<sup>[1]</sup> This guide provides a comprehensive overview of its chemical properties, synthesis, applications in cross-coupling reactions, and critical safety protocols. For professionals in drug discovery and materials science, this compound offers a pre-functionalized scaffold for constructing complex molecular architectures with high precision.

## Chemical Identity and Core Properties

Precise identification and understanding of the physicochemical properties of **4-Bromo-1-fluoro-2-iodobenzene** are fundamental for its effective use in a laboratory setting. It is crucial to distinguish this specific isomer (CAS: 116272-41-4) from other commercially available regioisomers.

| Identifier        | Value                                                      | Source(s)                   |
|-------------------|------------------------------------------------------------|-----------------------------|
| IUPAC Name        | 4-Bromo-1-fluoro-2-iodobenzene                             | PubChem[1]                  |
| CAS Number        | 116272-41-4                                                | ChemicalBook[2]             |
| Molecular Formula | C <sub>6</sub> H <sub>3</sub> BrFI                         | PubChem[1]                  |
| Molecular Weight  | 300.89 g/mol                                               | PubChem[1]                  |
| Synonyms          | 5-Bromo-2-fluoriodobenzene,<br>3-iodo-4-fluorobromobenzene | PubChem[1], ChemicalBook[2] |

| Physicochemical Property | Value                                           | Source(s)                  |
|--------------------------|-------------------------------------------------|----------------------------|
| Appearance               | Off-white to beige crystalline powder or chunks | ECHEMI[3]                  |
| Melting Point            | 48-51 °C                                        | ECHEMI[3], ChemicalBook[4] |
| Boiling Point            | 243.9 ± 20.0 °C (Predicted)                     | ECHEMI[3]                  |
| XLogP3-AA                | 3.4                                             | PubChem[1]                 |


## The Strategic Value of a Tri-Halogenated Scaffold

The primary value of **4-Bromo-1-fluoro-2-iodobenzene** lies not just in its structure, but in the differential reactivity of its halogen atoms. This hierarchy allows chemists to perform sequential, site-selective reactions, a cornerstone of efficient molecular construction. The reactivity towards common palladium-catalyzed cross-coupling reactions follows the order of the carbon-halogen bond strength: C-I < C-Br < C-F.

- Iodine: The C-I bond is the weakest, making it the most reactive site. It is preferentially targeted in cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig aminations under mild conditions, leaving the bromide and fluoride untouched.[5][6]
- Bromine: The C-Br bond is stronger and requires more forcing reaction conditions (e.g., different ligands, higher temperatures) to activate. This allows for a second, different

functional group to be introduced after the iodide has been reacted.

- Fluorine: The C-F bond is the strongest and is generally inert to cross-coupling conditions. Instead, it serves as a stable substituent that can modulate the electronic properties and lipophilicity of the final molecule—a highly desirable feature in drug design.[6] It can also participate in nucleophilic aromatic substitution (S<sub>n</sub>Ar) reactions under specific conditions.[5]



[Click to download full resolution via product page](#)

Caption: Reactivity hierarchy of halogens on the benzene ring.

## Synthesis and Characterization Synthetic Protocol via Diazotization

**4-Bromo-1-fluoro-2-iodobenzene** is commonly prepared from a commercially available aniline precursor through a Sandmeyer-type reaction. The following protocol is adapted from established methods.[2]

Starting Material: 5-Bromo-2-fluoroaniline

Workflow:

- **Diazotization:** 5-Bromo-2-fluoroaniline is dissolved in an aqueous acidic solution (e.g., HCl) and cooled to sub-zero temperatures (-20 °C to 0 °C).[2]
- An aqueous solution of sodium nitrite (NaNO<sub>2</sub>) is added dropwise to form the corresponding diazonium salt. The temperature must be strictly controlled to prevent decomposition.
- **Iodination:** An aqueous solution of potassium iodide (KI) is then added to the freshly prepared diazonium salt solution.[2]
- The mixture is stirred, allowing for the displacement of the diazonium group by iodide, which precipitates the product.
- **Work-up and Purification:** The crude product is isolated, washed, and purified, typically by recrystallization or column chromatography, to yield the final **4-Bromo-1-fluoro-2-iodobenzene**.



[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **4-Bromo-1-fluoro-2-iodobenzene**.

## Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques is employed. These methods provide a self-validating system for quality control.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR are used to confirm the molecular structure by showing the precise electronic environment of each proton and carbon atom. The coupling patterns between fluorine and adjacent protons/carbons are characteristic and confirm the regiochemistry.
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present and confirms the aromatic C-H and C-halogen bonds.<sup>[7][8]</sup>
- Mass Spectrometry (MS): MS provides the exact molecular weight of the compound, and the characteristic isotopic pattern of bromine helps confirm its presence.
- Gas Chromatography (GC): GC is often used to determine the purity of the final product.<sup>[9]</sup>

## Applications in Research and Development

This compound is not an end product but a critical intermediate. Its utility is best demonstrated through its application in building more complex molecules.

## Protocol: Site-Selective Suzuki Cross-Coupling

This protocol describes the selective functionalization at the C-I position, a common first step in a sequential synthesis.

- Reaction Setup: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add **4-Bromo-1-fluoro-2-iodobenzene** (1.0 eq), a boronic acid or ester partner (1.1-1.2 eq), a palladium catalyst such as  $\text{Pd}(\text{PPh}_3)_4$  (0.02-0.05 eq), and a base (e.g.,  $\text{K}_2\text{CO}_3$  or  $\text{Cs}_2\text{CO}_3$ , 2.0-3.0 eq).
- Solvent Addition: Add a degassed solvent system, typically a mixture like Dioxane/Water or Toluene/Ethanol/Water.
- Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS. The reaction is complete when the starting material is

consumed.

- **Work-up:** After cooling, the reaction is quenched with water and extracted with an organic solvent (e.g., ethyl acetate). The organic layers are combined, washed with brine, dried over  $\text{Na}_2\text{SO}_4$ , and concentrated.
- **Purification:** The crude product is purified by column chromatography to yield the 2-substituted-4-bromo-1-fluorobenzene derivative, which is now ready for a subsequent coupling reaction at the bromine position.

## Role in Drug Discovery

The halogenated benzene motif is a privileged structure in medicinal chemistry. **4-Bromo-1-fluoro-2-iodobenzene** serves as a key starting material for various therapeutic agents.

- **Oncology:** It is listed as an intermediate for antineoplastic agents like Binimetinib and Venetoclax, highlighting its relevance in cancer research.[\[10\]](#) Its potential use in lung adenocarcinoma research has also been noted.[\[11\]](#)
- **Anticoagulants:** The related isomer, 4-bromo-3-fluoroiodobenzene, is used to synthesize selective Factor Xa inhibitors, which are a class of modern anticoagulant drugs.[\[5\]](#) The principles of its differential reactivity are directly applicable.

## Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling of **4-Bromo-1-fluoro-2-iodobenzene** is mandatory to ensure laboratory safety.

## GHS Hazard Classification

The compound is classified with several hazards according to the Globally Harmonized System (GHS).[\[1\]](#)

| Hazard Code | Description                      | Class                                |
|-------------|----------------------------------|--------------------------------------|
| H315        | Causes skin irritation           | Skin Irritant, Category 2            |
| H319        | Causes serious eye irritation    | Eye Irritant, Category 2             |
| H335        | May cause respiratory irritation | STOT SE, Category 3                  |
| H302        | Harmful if swallowed             | Acute Toxicity, Oral (Warning)       |
| H312        | Harmful in contact with skin     | Acute Toxicity, Dermal (Warning)     |
| H332        | Harmful if inhaled               | Acute Toxicity, Inhalation (Warning) |

## Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[12][13]
- Personal Protective Equipment:
  - Eye/Face Protection: Wear chemical safety goggles or a face shield (Standard EN 166). [14]
  - Hand Protection: Wear chemically resistant gloves (e.g., nitrile).[14]
  - Skin and Body Protection: Wear a lab coat. Avoid contact with skin.[12][14]
- Hygiene: Wash hands thoroughly after handling. Keep away from food and drink.[12]

## Storage Conditions

- Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]
- The product may be light-sensitive; storage in a dark place is recommended.[12]
- Keep under an inert atmosphere for long-term storage to prevent degradation.[10]

## References

- PubChem. **4-Bromo-1-fluoro-2-iodobenzene**.
- PubChem. 4-Bromo-2-fluoro-1-iodobenzene.
- Autechaux.
- SpectraBase. 1-Bromo-4-fluoro-2-iodobenzene. [Link]
- Google Patents. Synthesis method of 1-bromo-2-chloro-3-fluoro-4-iodobenzene.
- PubChem. 1-Bromo-4-fluoro-2-iodobenzene.
- Autechaux.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 4-Bromo-1-fluoro-2-iodobenzene | C6H3BrFI | CID 2782750 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Bromo-1-fluoro-2-iodobenzene | 116272-41-4 [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. 4-Bromo-2-fluoro-1-iodobenzene | 105931-73-5 [chemicalbook.com]
- 5. ossila.com [ossila.com]
- 6. innospk.com [innospk.com]
- 7. spectrabase.com [spectrabase.com]
- 8. 1-Bromo-4-fluoro-2-iodobenzene | C6H3BrFI | CID 2773370 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A15884.14 [thermofisher.com]
- 10. 105931-73-5|4-Bromo-2-fluoro-1-iodobenzene|BLD Pharm [bldpharm.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. downloads.ossila.com [downloads.ossila.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. assets.thermofisher.com [assets.thermofisher.com]

- To cite this document: BenchChem. [4-Bromo-1-fluoro-2-iodobenzene molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b056243#4-bromo-1-fluoro-2-iodobenzene-molecular-weight>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)